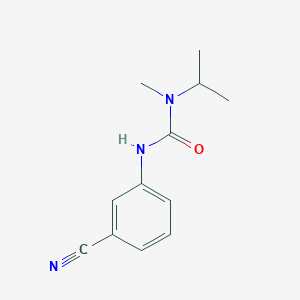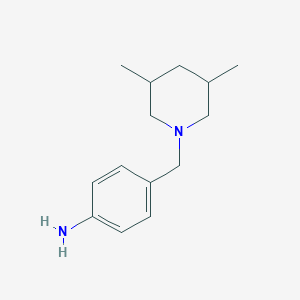
4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline is an organic compound with the molecular formula C14H22N2. It features a piperidine ring substituted with two methyl groups at positions 3 and 5, and an aniline group attached via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline typically involves the reaction of 3,5-dimethylpiperidine with 4-chloromethyl aniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the chloromethyl group, forming the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aniline group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine ring may play a role in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with a single methyl group on the piperidine ring.
3-(4-Methylpiperazin-1-yl)aniline: Contains a piperazine ring instead of a piperidine ring.
3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline: Similar structure with a chlorine substituent on the aromatic ring.
Uniqueness
4-((3,5-Dimethylpiperidin-1-yl)methyl)aniline is unique due to the specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[(3,5-dimethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22N2/c1-11-7-12(2)9-16(8-11)10-13-3-5-14(15)6-4-13/h3-6,11-12H,7-10,15H2,1-2H3 |
InChI Key |
MDOWXVRXHYVFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


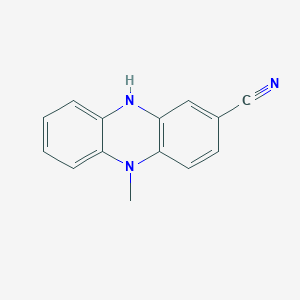
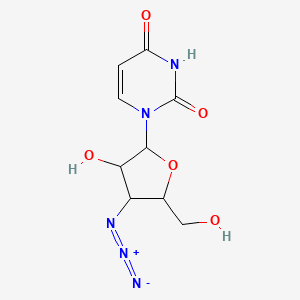
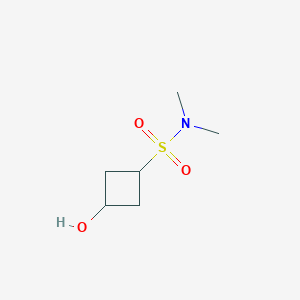

![3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B13995841.png)
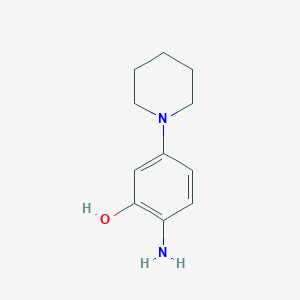


![9,10-Dimethoxy-3-propyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B13995873.png)
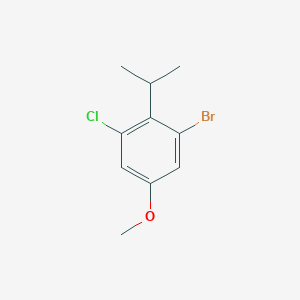
![3-[[(2-Prop-2-enylsulfanyl-1,3-benzothiazol-6-yl)amino]methyl]-1,3-benzothiazole-2-thione](/img/structure/B13995890.png)
![ethyl N-[1,1-dichloro-2-(ethoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B13995899.png)
